molecular formula C6H4F3NO3S B14019385 4-(Trifluoromethyl)pyridine-2-sulfonic acid

4-(Trifluoromethyl)pyridine-2-sulfonic acid

Cat. No.: B14019385
M. Wt: 227.16 g/mol
InChI Key: PYJMXLIILDWHEQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine-2-sulfonic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonic acid group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)pyridine-2-sulfonic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of 4-iodobenzene, followed by sulfonation to introduce the sulfonic acid group . Another method includes the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the sulfonic acid group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridine-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridine-2-sulfonic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonic acid group facilitates binding to specific enzymes and receptors. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)pyridine-2-sulfonic acid is unique due to the combination of the trifluoromethyl group, pyridine ring, and sulfonic acid group. This combination imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(trifluoromethyl)pyridine-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)4-1-2-10-5(3-4)14(11,12)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJMXLIILDWHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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